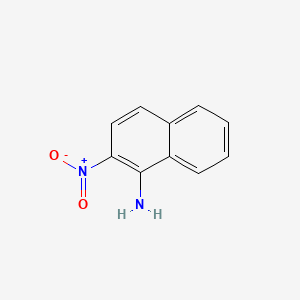

1-Naphthalenamine, 2-nitro-

描述

Overview of Naphthalenamine Derivatives in Academic Research

Naphthalenamine derivatives, a class of compounds featuring a naphthalene (B1677914) core with one or more amino groups, are significant in diverse fields of academic research. Their utility stems from the versatile chemical reactivity of the amino group and the extended aromatic system of the naphthalene rings.

In synthetic chemistry, naphthalenamine derivatives serve as crucial intermediates and building blocks for the construction of more complex molecules. mdpi.com Researchers have extensively explored their use in C-H functionalization reactions, a modern approach in organic synthesis that aims to directly convert carbon-hydrogen bonds into new chemical bonds. mdpi.com This has led to the development of novel methods for creating substituted naphthalenes with specific regioselectivity. mdpi.com

Furthermore, these derivatives have been investigated for their potential applications in materials science. For instance, poly(1-naphthylamine), a polymer derived from 1-naphthylamine (B1663977), has been studied for its electrochromic and optoelectronic properties. researchgate.net The electrical conductivity and thermal stability of such polymers make them candidates for use in electronic devices and sensors. researchgate.net

In medicinal chemistry, certain naphthalenamine derivatives have shown promise as therapeutic agents. For example, derivatives of cis-4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine have been identified as potential antidepressants due to their ability to block the reuptake of serotonin. google.com Other derivatives have been synthesized and evaluated for their antiviral and antimicrobial activities. nih.govnih.gov

Historical Context of 1-Naphthalenamine, 2-nitro- Studies

Historically, the study of nitronaphthalenes and their derivatives is closely linked to the development of synthetic organic chemistry and the dye industry. The nitration of naphthalene itself primarily yields 1-nitronaphthalene (B515781), with only trace amounts of the 2-nitro isomer. gla.ac.uk The subsequent reduction of these nitro compounds to form naphthalenamines was a pivotal discovery. In 1842, Nikolai Zinin pioneered a method for reducing nitroaromatic compounds, including the reduction of 1-nitronaphthalene to 1-naphthylamine (which he named "naphtalidam") using hydrogen sulfide (B99878) in an alcoholic solution of ammonia. redalyc.org This reaction, known as the Zinin reduction, opened up pathways to a wide range of aromatic amine derivatives.

The study of specific isomers like 1-Naphthalenamine, 2-nitro- would have emerged from the broader investigation of naphthalene chemistry. The synthesis of such compounds often involves multi-step processes, starting from more readily available precursors. For instance, the preparation of related compounds like 2-amino-3-iodonaphthalene (B185777) has been achieved through methods involving the nitration and subsequent reduction of substituted naphthalenes. tandfonline.com

Early research into nitronaphthalenes also touched upon their metabolic fate. Studies in the mid-20th century began to explore how these compounds are processed in biological systems, demonstrating the conversion of 1- and 2-nitronaphthalene (B181648) to their corresponding naphthylamines in rats. psu.edu This metabolic link between nitro and amino derivatives underscored the importance of understanding the chemistry of both functional groups.

Significance and Research Gaps

The significance of 1-Naphthalenamine, 2-nitro- in academic research lies primarily in its role as a chemical intermediate and a model compound for studying the interplay of functional groups. The presence of both an amino and a nitro group on the naphthalene ring system makes it a valuable precursor for synthesizing a variety of more complex molecules, including dyes and potential pharmaceutical agents. cymitquimica.com Its structure allows for a range of chemical transformations, such as the reduction of the nitro group and various electrophilic substitution reactions on the aromatic rings. cymitquimica.com

Despite its potential, there appear to be significant research gaps in the scientific literature concerning 1-Naphthalenamine, 2-nitro-. While there is extensive research on the parent compounds, 1-naphthylamine and 2-nitronaphthalene, and other naphthalenamine derivatives, detailed studies focusing specifically on the synthesis, reactivity, and application of 1-Naphthalenamine, 2-nitro- are less common.

Further research could focus on several areas:

Optimized Synthesis: Developing more efficient and selective synthetic routes to 1-Naphthalenamine, 2-nitro- would make it more accessible for further study.

Reactivity Studies: A systematic investigation of its chemical reactivity, including the selective transformation of either the amino or the nitro group, could unveil new synthetic methodologies.

Material Science Applications: Exploring its potential as a monomer for novel polymers with tailored electronic or optical properties could be a fruitful area of investigation.

Biological Activity: While related compounds have been studied, a thorough evaluation of the biological properties of 1-Naphthalenamine, 2-nitro- itself is lacking.

Addressing these research gaps would not only enhance the fundamental understanding of this specific compound but could also lead to new applications in various scientific and technological fields.

Structure

3D Structure

属性

IUPAC Name |

2-nitronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-10-8-4-2-1-3-7(8)5-6-9(10)12(13)14/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAJHKXZBICXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209507 | |

| Record name | 1-Naphthalenamine, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-23-8 | |

| Record name | 1-Naphthalenamine, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 607-23-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenamine, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Nitration of 1-Naphthalenamine

Direct nitration stands as the most common and straightforward method for synthesizing 2-nitro-1-naphthalenamine. This electrophilic aromatic substitution reaction is typically carried out using a nitrating agent to introduce the nitro group at the C2 position of the 1-naphthalenamine molecule.

Single-Step Nitration Protocols

In a single-step protocol, 1-naphthalenamine is directly treated with a nitrating agent under controlled conditions to yield the desired 2-nitro product.

The most prevalent nitrating agent system employed for this transformation is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). In this system, sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Other nitrating systems have also been explored, including copper-catalyzed methods using reagents like tert-butyl nitrite (B80452). sci-hub.seresearchgate.net

Precise control over reaction parameters is critical for maximizing the yield of 2-nitro-1-naphthalenamine and minimizing the formation of isomers and side products.

| Parameter | Optimized Condition | Rationale |

| Temperature | -25°C to -10°C google.com | Lower temperatures help to control the exothermic nature of the reaction and improve regioselectivity, disfavoring the formation of the 8-nitro isomer. google.com |

| Molar Ratios | Equimolar or slight excess of nitrating agent | Ensures efficient conversion of the starting material while minimizing over-nitration. |

| Reaction Time | Varies depending on other parameters | Sufficient time is required for the reaction to proceed to completion, but prolonged times can lead to side reactions. |

| Agitation | Constant, vigorous agitation google.com | Ensures homogeneity of the reaction mixture, which is crucial for consistent temperature control and efficient reaction. google.com |

This table presents a summary of optimized reaction conditions for the direct nitration of 1-naphthalenamine.

The nitration of 1-naphthalenamine proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

Formation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion (NO₂⁺). youtube.com

Electrophilic Attack: The electron-rich naphthalene (B1677914) ring of 1-naphthalenamine attacks the electrophilic nitronium ion. The amino group (–NH₂) is an activating, ortho-, para-directing group. However, under the strongly acidic conditions of the reaction, it is protonated to form the anilinium ion (–NH₃⁺), which is a deactivating, meta-directing group. The substitution pattern is therefore a result of the balance between these two effects and the inherent reactivity of the naphthalene ring system.

Formation of the Sigma Complex (Arenium Ion): The attack of the nitronium ion leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 2-nitro-1-naphthalenamine.

The primary challenge in the nitration of 1-naphthalenamine is controlling the position of the incoming nitro group. The major isomers formed are the 2-nitro and 4-nitro derivatives, with the potential for the formation of the 5-nitro and 8-nitro isomers as well. google.com The amino group directs the electrophile to the ortho (position 2) and para (position 4) positions. However, the protonated amino group directs to the meta positions (positions 5 and 8 relative to the amino group).

The ratio of the isomers is highly dependent on the reaction conditions. Lower temperatures generally favor the formation of the 2-nitro isomer over the 4-nitro isomer. google.com Vigorous agitation is also crucial to ensure uniform reaction conditions and prevent localized overheating, which can lead to a higher proportion of the 8-nitro isomer. google.com

Several challenges are associated with the direct nitration of 1-naphthalenamine:

Over-nitration: The introduction of more than one nitro group onto the naphthalene ring can occur, leading to the formation of dinitro and trinitro derivatives.

Side Reactions: The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the amino group, resulting in the formation of undesired byproducts.

Isomer Separation: The separation of the desired 2-nitro-1-naphthalenamine from the other isomers, particularly the 4-nitro isomer, can be challenging due to their similar physical properties.

Two-Step Sequential Nitration Approaches

To achieve a high yield and purity of "1-Naphthalenamine, 2-nitro-", a two-step sequential nitration approach is frequently employed. This method involves the initial mononitration of 1-naphthylamine (B1663977) to form an intermediate, which is then subjected to a second nitration step under different conditions to yield the final product.

The first step in this sequence is the controlled nitration of 1-naphthylamine to produce 2-nitro-1-naphthylamine. This intermediate is a yellow to brown solid and is soluble in organic solvents. cymitquimica.com

The initial nitration is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at a controlled temperature. The sulfuric acid acts as a catalyst, facilitating the formation of the nitronium ion (NO₂⁺), which is the active electrophile.

A common procedure involves the use of 65% nitric acid in concentrated sulfuric acid, with the reaction temperature maintained between 10–15°C. This careful temperature control is crucial to prevent over-nitration and the formation of unwanted isomers and by-products. Another method describes the nitration of 1-naphthylamine in a strong sulfuric acid solution, which yields a mixture of 4-, 5-, and 8-nitro-1-naphthylamines. canada.ca

Table 1: Conditions for Initial Nitration of 1-Naphthylamine

| Nitrating Agent | Catalyst/Solvent | Temperature | Reported Yield of Mononitro Product | Reference |

|---|---|---|---|---|

| 65% HNO₃ | H₂SO₄ | 10–15°C | ~75% (isolated) | |

| Concentrated HNO₃ | Concentrated H₂SO₄ | -25°C to -10°C | High yield (isomer mixture) | google.com |

Following the initial nitration, the isolation and purification of the 2-nitro-1-naphthylamine intermediate are essential. This step is critical to remove unreacted starting material, other nitro-isomers, and by-products, which could interfere with the subsequent nitration step.

One method for purification involves dissolving the crude product in cold, dilute hydrochloric acid and then precipitating the base by adding an excess of sodium acetate. This process can be repeated until no residue is left upon treatment with dilute hydrochloric acid. Final purification can be achieved by crystallization from very dilute alcohol and then from light petroleum, from which it separates as dense needles. rsc.org Another approach involves pulverizing the cold product, boiling it with water and aqueous ammonia, filtering, and then extracting the solid with boiling alcohol. Evaporation of the alcohol leaves the 2-nitro-1-naphthylamine. rsc.org

Solid-phase extraction on small silica (B1680970) cartridges has also been developed as a purification method for related compounds, which could potentially be adapted for nitronaphthylamines. nih.gov

The isolated and purified 2-nitro-1-naphthylamine intermediate is then subjected to a second nitration step to introduce a second nitro group, aiming for a specific isomeric product.

The conditions for the second nitration are typically harsher than the first. For instance, to introduce a second nitro group at the 4-position, fuming nitric acid (90%) in sulfuric acid at a temperature of 25–30°C may be used. The optimization of reaction temperature and the molar ratios of the reactants are crucial for maximizing the yield of the desired dinitro isomer and minimizing side reactions. For the dinitration of 1-naphthylamine, a 1:2.2 molar ratio of 1-naphthylamine to HNO₃ is suggested to ensure complete dinitration.

Subsequent Nitration to Achieve Desired Isomer

Advanced Synthetic Strategies for Nitro Compounds

Recent advancements in synthetic chemistry offer alternative and improved methods for the synthesis of nitro compounds, which can be applicable to the preparation of "1-Naphthalenamine, 2-nitro-". orgchemres.org These strategies often focus on improving regioselectivity, reaction efficiency, and safety.

Microwave-assisted synthesis has been shown to significantly reduce reaction times. For example, a nitration reaction under microwave conditions (100 W, 80°C) achieved an 85% yield in just 30 minutes, compared to 6 hours with conventional heating.

The use of alternative nitrating agents is another area of active research. numberanalytics.com Reagents such as nitronium salts (e.g., nitronium tetrafluoroborate) and dinitrogen pentoxide (N₂O₅) offer potential advantages over the traditional nitric acid/sulfuric acid mixture, including improved safety and selectivity. numberanalytics.com

Furthermore, ipso-nitration has emerged as a powerful technique for the regioselective introduction of a nitro group. This method involves the nitration of an aryl substrate that has a substituent other than hydrogen (such as a boronic acid or a halogen) at the position where the nitro group is to be introduced. orgchemres.org This can provide a high degree of control over the position of nitration. orgchemres.org

Catalysis also plays a significant role in modern nitration methods. orgchemres.org The development of novel catalysts, including heterogeneous catalysts like zeolites and sulfated metal oxides, can enhance reaction rates, improve selectivity, and allow for easier separation and recycling of the catalyst. numberanalytics.com

Solvent-Free Nitration Techniques

In an effort to create more environmentally benign chemical processes, solvent-free nitration techniques have been explored. These methods reduce solvent waste, minimize energy consumption, and can increase reaction rates. One approach involves using the molten reactant itself as the reaction medium. For instance, molten 1-naphthalenamine can serve as both the reactant and the solvent, which simplifies the process and enhances reaction efficiency.

Another solvent-free strategy employs solid-state catalysts. A highly efficient protocol has been reported using a sulfuric acid-functionalized, silica-based magnetic core/shell nanocomposite as a catalyst. researchgate.net This method allows for the nitration of aromatic compounds at room temperature under solvent-free conditions, with the catalyst being easily recoverable using an external magnet for subsequent reuse. researchgate.net Similarly, the use of solid acids like SO₄²⁻/WO₃ has been demonstrated for the solvent-free nitration of compounds like toluene, a methodology that holds potential for the nitration of 1-naphthalenamine. sci-hub.se These techniques represent a significant advancement towards greener and more sustainable synthesis of nitroaromatic compounds.

| Technique | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Molten Reactant Method | Uses molten 1-naphthalenamine as both reactant and solvent. | Reduced solvent waste, simplified process, potentially faster reaction rates. | |

| Magnetic Nanocatalyst | Utilizes a reusable, magnetically separable solid acid catalyst (e.g., Fe₃O₄@SiO₂-SO₃H). | Environmentally friendly, catalyst is easily recovered and reused, reactions at room temperature. | researchgate.net |

| Solid Acid Catalyst | Employs solid acids like tungstated zirconia (SO₄²⁻/WO₃). | Avoids corrosive liquid acids, potential for high selectivity. | sci-hub.se |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions and improving yields. rsc.org This technique has been successfully applied to the synthesis of various heterocyclic compounds and α,β-unsaturated systems, often completing reactions in minutes that would take hours under conventional heating. rsc.orgoatext.com

For the nitration of 1-naphthalenamine, microwave irradiation offers a significant advantage by drastically reducing reaction times. A study demonstrated that the nitration of 1-naphthalenamine to produce its nitro derivatives can achieve an 85% yield in just 30 minutes when conducted under microwave conditions at 100 W and 80°C. This contrasts sharply with the 4-6 hours required for conventional heating methods. The efficiency of microwave heating stems from the direct interaction of microwave radiation with the polar molecules in the reaction mixture, leading to rapid and uniform heating. oatext.com This rapid energy transfer not only shortens the reaction duration but can also lead to cleaner reactions with fewer byproducts. The application of microwave technology in the synthesis of 1-Naphthalenamine, 2-nitro- and its derivatives showcases a move towards more efficient and sustainable chemical manufacturing. rsc.orghep.com.cn

| Parameter | Microwave-Assisted Synthesis | Conventional Heating | Reference |

|---|---|---|---|

| Reaction Time | 30 minutes | 4–6 hours | |

| Yield | 85% | 55–70% | |

| Conditions | 100 W, 80°C | 0–15°C |

Ipso-Nitration Reactions and Substituent Effects

Ipso-nitration, the replacement of a substituent other than hydrogen on an aromatic ring with a nitro group, provides a powerful method for synthesizing specific isomers that are difficult to obtain through direct nitration. One common approach involves the ipso-nitration of arylboronic acids. The reaction of 1-naphthylboronic acid with tert-butyl nitrite can produce 1-nitronaphthalene (B515781), and this strategy can be extended to substituted derivatives to achieve high regioselectivity. scitepress.org Similarly, ipso-nitration of arylboronic acids can be achieved using reagents like bismuth nitrate (B79036) with potassium persulfate or chlorotrimethylsilane (B32843) with nitrate salts. mdpi.com

The effect of substituents on the nitration of 1-naphthalenamine is significant. The strongly activating amino group directs nitration to the ortho and para positions. To control the reaction and improve selectivity, the amino group is often acylated to form an N-acyl derivative, such as N-acetyl-1-naphthalenamine. rsc.org The bulkier and less activating amide group can alter the ortho/para ratio and reduce the likelihood of oxidation or over-nitration. The nitration of N-acyl derivatives of 1-naphthylamine has been studied to understand the pathways leading to various nitro-isomers, including 7-nitro-1-naphthylamine. rsc.org Hydrolysis of the resulting N-acyl-2-nitro-1-naphthalenamine then yields the final product. This two-step process of acylation-nitration-hydrolysis is a classic strategy to control the outcome of electrophilic substitution on highly activated aromatic rings.

Other Related Synthetic Routes

While direct synthesis of 1-Naphthalenamine, 2-nitro- involves specific nitration and amination sequences, understanding related synthetic pathways provides a broader context for the chemistry of naphthalenic amines. These routes include the reduction of nitro-substituted naphthalenes and reactions of functional groups like nitrosamines and aziridines.

The reduction of 1-nitronaphthalene to 1-naphthylamine is a fundamental transformation in industrial chemistry, primarily for the synthesis of dyes, antioxidants, and other organic intermediates. nih.gov This process can be achieved through several methods, including catalytic hydrogenation and chemical reduction using metals or sulfides.

Catalytic Hydrogenation: This is a common industrial method that employs various catalysts to achieve high yields and purity.

Raney Nickel: Historically, Raney nickel has been a widely used catalyst for the hydrogenation of 1-nitronaphthalene. google.comgoogle.com Industrial processes have been developed that utilize tandem catalytic hydrogenation kettles with Raney nickel to achieve high efficiency. patsnap.com One method reports achieving a purity of 96.5% and a yield of 97.6% using ethanol (B145695) as a solvent. patsnap.com However, under certain conditions, catalytic hydrogenation with Raney nickel can lead to the undesired reduction of the aromatic nucleus in addition to the nitro group. google.com

Platinum on Activated Carbon (Pt/C): A highly effective method involves the catalytic hydrogenation of purified 1-nitronaphthalene using a platinum-on-activated-carbon catalyst. google.com This process is typically carried out at elevated temperatures (150 to 250°C) and pressures (50 to 300 bar) in the presence of water-miscible organic solvents, achieving yields over 90%. google.com

Bimetallic Catalysts: Recent research has focused on developing more active and stable catalysts. A PtNi/C bimetallic nanocatalyst has demonstrated superior performance, achieving 100% conversion of 1-nitronaphthalene and 100% selectivity to 1-naphthylamine under mild conditions (30°C, 3.0 MPa H₂ pressure). researchgate.net

Chemical Reduction: These methods often involve dissolving metals in acid or using sulfide (B99878) reagents.

Béchamp Reduction (Iron/HCl): The traditional industrial-scale production of 1-naphthylamine involves the reduction of 1-nitronaphthalene with iron turnings in the presence of dilute hydrochloric acid. nih.govgoogle.comprepchem.com This method, known as the Béchamp reduction, typically yields about 90% of the theoretical product. google.com The reaction is initiated by adding 1-nitronaphthalene in portions to a mixture of iron, water, and acid at approximately 50°C, followed by neutralization with sodium carbonate and purification, often by steam distillation. prepchem.com

Sulfide Reduction (Zinin Reduction): Reduction using sodium sulfide or polysulfides is another established industrial method. patsnap.comjst.go.jp The selectivity of this reaction can be influenced by the concentration of the sulfide solution. jst.go.jp A modified Zinin reduction using hydrogen sulfide (H₂S) absorbed in aqueous N-methyldiethanolamine (MDEA) with a phase-transfer catalyst has been shown to be highly selective, yielding 100% 1-naphthylamine. researchgate.netrsc.org This approach presents an alternative to more energy-intensive processes. researchgate.netrsc.org

The chemistry of N-nitrosamines and aziridines offers alternative pathways for the modification and synthesis of complex aromatic amines and heterocyclic systems.

Reactions of N-Nitrosamines: Aromatic N-nitrosamines, characterized by an N-nitroso (-N=O) group attached to a secondary amine, undergo several important reactions. nih.gov The most notable of these is the Fischer-Hepp rearrangement. This reaction, known since 1886, involves the acid-catalyzed migration of the nitroso group from the nitrogen atom to the aromatic ring, typically to the para-position, to form a C-nitrosoaromatic compound. sci-hub.se

The mechanism is understood to be an intermolecular process that begins with denitrosation, releasing a nitrosating agent (like CINO in the presence of HCl), which then performs an electrophilic aromatic substitution on a separate amine molecule. sci-hub.se This rearrangement is industrially significant, for instance, in the production of 4-nitrosodiphenylamine (B86041) from N-nitrosodiphenylamine. sci-hub.se Other reactions of N-nitrosamines include reduction to form hydrazines and amines or reaction with electrophiles at the nitroso oxygen. acs.orgacs.org

Reactions of Aziridines: Aziridines are three-membered heterocyclic amines whose high reactivity stems from significant ring strain. wikipedia.orgresearchgate.net This makes them valuable precursors for a variety of nitrogen-containing compounds through ring-opening or ring-expansion reactions. wikipedia.orgorganic-chemistry.org

A particularly relevant study details the reaction of 1-nitroso-2-naphthylamine, a compound structurally related to the subject of this article, with a series of 3-aroylaziridines. cdnsciencepub.com The reaction, conducted in refluxing benzene (B151609), is proposed to proceed via a 1,3-dipolar cycloaddition mechanism. In this pathway, the aziridine (B145994) undergoes thermal cleavage to form an azomethine ylide, which then adds to the nitroso group of the naphthylamine derivative. cdnsciencepub.com

The nature of the final product is highly dependent on the electronic properties of the substituents on the aziridine's aromatic rings.

Electron-withdrawing groups on either the 2- or 3-aryl moieties of the aziridine preferentially lead to the formation of 3-arylbenzo[f]quinoxalines . cdnsciencepub.com

Electron-donating groups in the same positions result in the formation of cyclohexylimino derivatives of 2-aroylnaphtho[1,2-d]imidazoles . cdnsciencepub.com

This demonstrates how aziridine chemistry can be employed to construct complex, fused heterocyclic systems from nitrosoaromatic precursors.

Reactivity and Chemical Transformations

Oxidation Reactions

The oxidation of 1-Naphthalenamine, 2-nitro- is significantly influenced by the electronic properties of its substituents. The nitro group is strongly deactivating, rendering the benzene (B151609) ring to which it is attached resistant to oxidation. infinitylearn.comstackexchange.com Conversely, the amino group activates the ring, making it more susceptible to oxidative processes. stackexchange.com In the case of nitronaphthalenes, the powerful deactivating nature of the nitro group generally makes the aromatic system less reactive towards strong oxidizing agents like potassium permanganate. stackexchange.com While the amino group in 1-naphthylamine (B1663977) makes its ring system easily oxidizable, the presence of the nitro group in 1-Naphthalenamine, 2-nitro- offers a degree of stabilization against ring cleavage.

Further nitration of 1-Naphthalenamine, 2-nitro- can lead to the formation of dinitro derivatives. The introduction of a second nitro group is an electrophilic substitution reaction. The position of the new substituent is directed by the existing amino and nitro groups. The amino group at position 1 is a powerful activating group and directs incoming electrophiles to the ortho (position 2) and para (position 4) positions. The nitro group at position 2 is a deactivating group and directs incoming electrophiles to the meta positions (positions 5 and 7).

Given that the para position (4) is activated by the potent amino group, further nitration is expected to occur at this position, yielding 1-Naphthalenamine, 2,4-dinitro-. The synthesis of 1-Naphthalenamine, 2,4-dinitro- from 1-naphthylamine is typically achieved using a mixture of concentrated sulfuric and nitric acids, where 2-nitro-1-naphthalenamine is an intermediate that is subsequently nitrated again.

Reduction Reactions

The nitro group of 1-Naphthalenamine, 2-nitro- is readily susceptible to reduction, a common transformation for aromatic nitro compounds. cymitquimica.comontosight.ai

The most significant reduction reaction for 1-Naphthalenamine, 2-nitro- is the conversion of its nitro group into a second amino group. This transformation yields 1,2-naphthalenediamine, a valuable precursor in the synthesis of dyes, pigments, and heterocyclic compounds. researchgate.net This reduction can be accomplished through various methods, most notably catalytic hydrogenation and chemical reduction with agents like sodium sulfide (B99878). commonorganicchemistry.com

Catalytic hydrogenation is a highly efficient method for reducing aromatic nitro groups to amines. commonorganicchemistry.com The process involves treating 1-Naphthalenamine, 2-nitro- with hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.netcommonorganicchemistry.com Palladium on carbon (Pd/C) is a frequently used catalyst for this type of transformation. commonorganicchemistry.comresearchgate.net Other catalysts, such as platinum on activated charcoal (Pt/C), Raney nickel, and various bimetallic catalysts, have also been proven effective for the hydrogenation of nitronaphthalenes. researchgate.netcommonorganicchemistry.comgoogle.com The reaction is typically carried out in a solvent like ethanol (B145695) under controlled temperature and pressure. researchgate.net For instance, the hydrogenation of 1-nitronaphthalene (B515781) to 1-naphthylamine has been achieved with 100% conversion and over 99.8% selectivity using a Pd/MC (mesoporous carbon) catalyst. researchgate.net Similar high efficiency is expected for the reduction of 1-Naphthalenamine, 2-nitro-.

| Catalyst | Conditions | Product | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂, Ethanol, 25°C | 1,2-Naphthalenediamine | commonorganicchemistry.com |

| Platinum on Activated Carbon (Pt/C) | H₂, 150-250°C, 50-300 bar | 1,2-Naphthalenediamine | google.com |

| Raney Nickel | H₂, various solvents | 1,2-Naphthalenediamine | commonorganicchemistry.com |

| Bimetallic Ni-Zn/AC | H₂, 90°C, 0.6 MPa | 1,2-Naphthalenediamine | researchgate.net |

Reduction using sodium sulfide (Na₂S) or sodium polysulfide is a classic chemical method for converting aromatic nitro compounds to amines. commonorganicchemistry.comjst.go.jpgoogle.com This method is particularly useful in laboratory and industrial synthesis, especially when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule. commonorganicchemistry.com The reaction is typically carried out in an aqueous or alcoholic solution, often with heating. google.comcommonorganicchemistry.com The process involves the transfer of electrons from the sulfide ions to the nitro group, leading to its reduction. Studies on the reduction of α-nitronaphthalene have demonstrated the effectiveness of this method, which proceeds in a heterogeneous system consisting of the aqueous sodium sulfide solution and the oily nitronaphthalene layer. jst.go.jp

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Sodium Sulfide (Na₂S) | EtOH/H₂O, Room Temperature | 1,2-Naphthalenediamine | commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Dioxane/H₂O, 70-80°C | 1,2-Naphthalenediamine | commonorganicchemistry.com |

| Sodium Polysulfide | Aqueous solution, 100-115°C | 1,2-Naphthalenediamine | google.com |

Conversion of Nitro Groups to Amino Groups

Substitution Reactions

The naphthalene (B1677914) ring in 1-Naphthalenamine, 2-nitro- can undergo electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the amino and nitro groups. The activating amino group directs incoming electrophiles to the 4-position, while the deactivating nitro group directs them to the 5- and 7-positions.

A key reaction of aromatic primary amines is diazotization, which converts the amino group into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be substituted by a wide range of nucleophiles. For 2-nitro-1-naphthylamine, treatment with sodium nitrite (B80452) (NaNO₂) and a strong acid like tetrafluoroboric acid (HBF₄) at low temperatures (0–5°C) yields the corresponding 2-nitro-1-naphthyl diazonium salt. rsc.org This salt can then undergo various substitution reactions. For example, thermal decomposition (Schiemann reaction) of the diazonium fluoborate salt can be used to introduce a fluorine atom, yielding 1-fluoro-2-nitronaphthalene (B1630027). Similarly, in the presence of cuprous chloride (CuCl) or cuprous bromide (CuBr), the diazonium group can be replaced by chlorine or bromine, respectively (Sandmeyer reaction), to produce 1-chloro-2-nitronaphthalene (B8663688) or 1-bromo-2-nitronaphthalene. rsc.org

Electrophilic substitution, such as halogenation, is also possible. For example, bromination of 7-nitro-1-naphthylamine, a similar compound, occurs exclusively at the 4-position when one equivalent of bromine is used, and further substitution takes place at the 2-position, demonstrating the powerful directing effect of the amino group. rsc.org By analogy, the bromination of 1-Naphthalenamine, 2-nitro- would be expected to occur at the 4-position.

Charge Transfer Complex Formation

A charge-transfer (CT) complex is an assembly of two or more molecules where a fraction of electronic charge is transferred between a donor and an acceptor molecule. wikipedia.orgtaylorandfrancis.com The formation of these complexes often results in a distinct color change.

Nitroaromatic compounds are classic electron acceptors due to the strong electron-withdrawing nature of the nitro group, which creates an electron-deficient aromatic system capable of interacting with electron-rich donor molecules. wikipedia.org However, research indicates that the presence of an amino group on the same naphthalene ring can significantly inhibit this ability. A study that screened various nitroaromatic compounds found that 2,4-dinitro-1-naphthylamine showed no evidence of forming charge transfer complexes. rug.nl This suggests that the electron-donating character of the amino group may counteract the electron-accepting tendency of the nitro-substituted ring, making nitronaphthylamines poor electron acceptors. In contrast, nitroaromatics lacking the amino group, such as 2,4-dinitro-1-naphthol (B147749), were found to be effective electron acceptors. rug.nl

Detailed research has been conducted to investigate the potential of various nitroaromatics to form charge-transfer complexes with electron-donating pharmaceutical compounds, including quinolones and cephalosporins. rug.nl These studies provide specific insights into the behavior of nitronaphthylamines.

In a screening of seven different nitroaromatic compounds, only two, N-(2,4-dinitro-1-naphthyl)-p-toluenesulphonamide and 2,4-dinitro-1-naphthol, gave distinct color changes indicative of charge-transfer complex formation with the tested drugs. rug.nl Crucially, the adducts of 4-nitro-1-naphthylamine (B40213) and 2,4-dinitro-1-naphthylamine showed no color change, and their ultraviolet-visible absorption spectra revealed no formation of charge transfer complexes. rug.nl

| Nitroaromatic Compound Screened | Interaction with Quinolones/Cephalosporins | Reference |

|---|---|---|

| N-(2,4-dinitro-1-naphthyl)-p-toluenesulphonamide | Yes (Good electron acceptor) | rug.nl |

| 2,4-Dinitro-1-naphthol | Yes (Good electron acceptor) | rug.nl |

| 2-Nitro-1-naphthol (B145949) | Yes (Revealed by UV-Vis spectra, but no visual color change) | rug.nl |

| 4-Nitro-1-naphthylamine | No CT complex formation observed | rug.nl |

| 2,4-Dinitro-1-naphthylamine | No CT complex formation observed | rug.nl |

| 1-Nitronaphthalene | No CT complex formation observed | rug.nl |

| 1,4-Dinitronaphthalene | No CT complex formation observed | rug.nl |

These findings strongly indicate that 1-Naphthalenamine, 2-nitro-, like other nitronaphthylamines, is not an effective agent for forming charge-transfer complexes with electron-donating compounds like quinolones and cephalosporins.

Diazotization Reactions and Derivative Formation

The diazotization of primary aromatic amines is a cornerstone reaction in organic synthesis, converting the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group and a versatile intermediate. organic-chemistry.orgunacademy.com 1-Naphthalenamine, 2-nitro- can undergo this reaction.

The process involves treating the aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.orgmaxapress.com The general mechanism involves the formation of a nitrosonium ion (NO⁺) electrophile, which attacks the nitrogen of the amino group, followed by a series of protonation and dehydration steps to yield the final diazonium ion. unacademy.com

The resulting diazonium salts of nitronaphthylamines are useful intermediates. For instance, 2,4-dinitro-1-naphthylamine can be diazotized as a step in the synthesis of other derivatives. google.com These reactions are known to be highly exothermic and the resulting diazonium salts can be unstable, posing safety risks in industrial applications if not properly controlled. maxapress.com

Computational and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules like 1-Naphthalenamine, 2-nitro-. nih.gov DFT calculations allow for the prediction of various molecular properties and the exploration of reaction mechanisms at the atomic level.

Mechanistic Insights into Nitration Reactions

DFT studies have been instrumental in elucidating the mechanisms of nitration reactions involving naphthalene (B1677914) derivatives. The introduction of a nitro group into the naphthalene ring system is a classic example of electrophilic aromatic substitution. sci-hub.se Computational models can predict the most likely sites for nitration by analyzing the electron density distribution and the stability of reaction intermediates.

For instance, in the nitration of 1-naphthylamine (B1663977), DFT calculations can help rationalize the observed regioselectivity. The amino group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. fiveable.me In the formation of 1-Naphthalenamine, 2-nitro-, the initial nitration of 1-naphthylamine is directed to the 2- and 4-positions due to the electronic influence of the amino group.

Subsequent nitration to form dinitro derivatives is also influenced by the existing substituents. DFT calculations can model the transition states and intermediates for the addition of a second nitro group, providing a thermodynamic and kinetic rationale for the observed product distribution. These studies often involve calculating the energies of various possible isomers to determine the most stable products. researchgate.net

Resonance Stabilization and Steric Effects

The interplay of resonance and steric effects is crucial in determining the structure and reactivity of substituted naphthalenes. DFT calculations provide a quantitative means to assess these effects. The amino group in 1-Naphthalenamine, 2-nitro- donates electron density to the aromatic system through resonance, which can be visualized and quantified through calculated electron density maps and molecular orbital analysis. This electron donation activates the ring towards electrophilic attack.

Conversely, the nitro group is strongly electron-withdrawing due to both resonance and inductive effects, which deactivates the ring. fiveable.meresearchgate.net The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same naphthalene ring system creates a complex electronic environment.

Steric hindrance between the adjacent amino and nitro groups in 1-Naphthalenamine, 2-nitro- can influence the planarity of the molecule and affect its chemical properties. DFT optimizations of the molecular geometry can predict bond lengths, bond angles, and dihedral angles, revealing any distortions from an ideal planar structure caused by steric strain. These structural parameters are critical for understanding the molecule's reactivity and intermolecular interactions.

Reactivity Prediction of Substituted Naphthalenes

DFT-based reactivity descriptors are widely used to predict the reactivity of substituted naphthalenes in various chemical reactions. researchgate.net These descriptors, derived from the principles of conceptual DFT, include quantities like chemical potential, hardness, softness, and the Fukui function. nih.gov

By calculating these descriptors for different positions on the naphthalene ring of 1-Naphthalenamine, 2-nitro-, it is possible to predict the most probable sites for electrophilic or nucleophilic attack. For example, the Fukui function can identify regions of the molecule that are most susceptible to attack by electrophiles or nucleophiles.

Furthermore, DFT calculations can be used to model the reaction pathways of substituted naphthalenes with various reagents. rsc.org For instance, the reactivity of substituted naphthalenes in oxidation reactions or nucleophilic aromatic substitution can be investigated by calculating the activation energies and reaction energies for different possible reaction channels. scirp.orgresearchgate.net This predictive capability is valuable for designing new synthetic routes and understanding the degradation pathways of these compounds. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a powerful lens through which to examine the structure and behavior of 1-Naphthalenamine, 2-nitro- at a molecular level. These computational methods are essential for understanding its properties and predicting its interactions with other molecules.

Structure-Reactivity Relationships

The relationship between the molecular structure of nitro-aromatic compounds and their chemical reactivity is a key area of investigation. researchgate.net For 1-Naphthalenamine, 2-nitro-, its specific arrangement of an amino group and a nitro group on the naphthalene core dictates its electronic properties and, consequently, its reactivity.

Studies on similar substituted naphthalenes have shown that the positions of substituents significantly impact their chemical behavior. scirp.orgresearchgate.net For example, the basicity of naphthylamines is influenced by the position of the amino group and the presence of other substituents. fiveable.me Computational models can predict these properties and help to establish quantitative structure-activity relationships (QSAR) for this class of compounds. researchgate.net

Prediction of Spectroscopic Properties

Molecular modeling is a valuable tool for predicting and interpreting the spectroscopic properties of molecules like 1-Naphthalenamine, 2-nitro-. eurjchem.com By calculating the electronic transitions and vibrational frequencies, it is possible to simulate various types of spectra, including UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR).

Computational predictions of UV-Visible spectra can help to understand the electronic structure and the nature of the electronic transitions responsible for the compound's color. researchgate.net For instance, the interaction between the amino and nitro groups can lead to charge-transfer bands in the spectrum. researchgate.net

Similarly, the prediction of IR and NMR spectra can aid in the structural characterization of the molecule. researchgate.net Calculated vibrational frequencies can be compared with experimental IR spectra to assign specific peaks to the stretching and bending modes of the functional groups. Theoretical NMR chemical shifts can be correlated with experimental data to confirm the chemical environment of each atom in the molecule. These computational predictions are particularly useful in conjunction with experimental spectroscopic analysis for the unambiguous identification and characterization of the compound. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. For compounds like "1-Naphthalenamine, 2-nitro-", these calculations can elucidate geometric parameters, electronic distributions, and thermodynamic properties. While specific computational studies exclusively focused on "1-Naphthalenamine, 2-nitro-" are not extensively documented in publicly available literature, data from structurally related molecules, such as other nitronaphthalene derivatives, offer valuable comparative insights.

For instance, DFT calculations have been effectively used to study similar molecules, often employing basis sets like B3LYP/6-311++G(d,p) to obtain optimized geometries and electronic properties. The choice of functional and basis set is critical for achieving a balance between computational cost and accuracy. In a study on a related compound, 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, the B3LYP-D3BJ/def2-TZVP level of theory was utilized for geometry optimization and frontier molecular orbital analysis, while the ωB97M-V/def2-TZVP basis set was used for generating the molecular electrostatic potential map. iucr.org These methodologies provide a robust framework for theoretical investigations.

The electronic structure of a molecule is fundamental to its chemical reactivity. Key aspects of the electronic structure include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

The presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on the naphthalene scaffold of "1-Naphthalenamine, 2-nitro-" creates a distinct electronic profile. The amino group increases the electron density of the aromatic system, particularly at the ortho and para positions, while the nitro group strongly withdraws electron density. This push-pull electronic effect significantly influences the molecule's reactivity and spectroscopic properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

In a computational study of the structurally similar compound 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, the HOMO and LUMO energies were calculated to be -6.357 eV and -2.592 eV, respectively, resulting in a HOMO-LUMO energy gap of 3.765 eV. iucr.orgnih.gov For 2-nitronaphthalene (B181648), a related compound lacking the amino group, the HOMO-LUMO gap is reported to be 2.94 eV, which is narrower than that of unsubstituted naphthalene (4.5 eV), indicating increased reactivity due to the nitro group. It is anticipated that "1-Naphthalenamine, 2-nitro-" would also exhibit a relatively small HOMO-LUMO gap due to the combined electronic effects of the amino and nitro groups, suggesting a high degree of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while areas of positive potential (electron-poor) are prone to nucleophilic attack. For "1-Naphthalenamine, 2-nitro-", the MEP would be expected to show a high electron density around the amino group and a significant electron deficiency around the nitro group. This is consistent with MEP analyses of similar molecules where the nitro group creates regions of high electron deficiency.

Table of Calculated Electronic Properties (Hypothetical based on related compounds)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 to -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -2.5 to -3.0 eV | Indicates electron-accepting capability |

Note: The values in this table are estimations based on data from structurally similar compounds and have not been experimentally or computationally verified for 1-Naphthalenamine, 2-nitro-.

Computational studies can also be employed to explore the thermodynamics and kinetics of chemical reactions involving "1-Naphthalenamine, 2-nitro-". This involves calculating the energies of reactants, products, and transition states to determine reaction pathways and activation energies.

For example, in the synthesis of related compounds like 1-fluoro-2-nitronaphthalene (B1630027) from 2-nitro-1-naphthylamine, computational modeling could be used to understand the mechanism of the diazotization and subsequent thermal decomposition steps. Similarly, the energetics of electrophilic substitution reactions on the naphthalene ring can be modeled. The presence of the amino and nitro groups would direct incoming electrophiles to specific positions, and DFT calculations could quantify the relative activation barriers for substitution at different sites.

The study of reaction mechanisms often involves locating transition state structures, which are saddle points on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction. While no specific transition state analyses for reactions of "1-Naphthalenamine, 2-nitro-" are readily available, theoretical studies on the reactions of similar aromatic amines and nitro compounds provide a framework for such investigations. For instance, the mechanism of cobalt-catalyzed alkoxylation of 1-naphthylamine derivatives has been explored, proposing a plausible reaction pathway involving intermediates and transition states. beilstein-journals.org

Table of Compound Names

| Compound Name |

|---|

| 1-Naphthalenamine, 2-nitro- |

| 1-(6-amino-5-nitronaphthalen-2-yl)ethanone |

| 2-nitronaphthalene |

| Naphthalene |

| 1-fluoro-2-nitronaphthalene |

| 2-nitro-1-naphthylamine |

Analytical Methodologies for Characterization and Detection

Spectroscopic Techniques

Spectroscopy is a fundamental tool for elucidating the structural features of molecules. Different spectroscopic methods probe specific aspects of molecular structure and are used synergistically to confirm the identity and purity of 1-Naphthalenamine, 2-nitro-.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of a related compound, 1-Naphthalenamine, 2,4-dinitro-, shows characteristic absorption bands that can be extrapolated to understand the spectrum of 1-Naphthalenamine, 2-nitro-. Key absorptions include a peak around 1520 cm⁻¹ corresponding to the asymmetric stretching vibration of the nitro (NO₂) group, and another at approximately 1350 cm⁻¹ for the symmetric NO₂ stretch. Additionally, the N-H stretching vibration of the primary amine group typically appears in the region of 3300-3500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule. For a similar compound, 1-Naphthalenamine, 2,4-dinitro-, the ¹H NMR spectrum, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), exhibits signals for the aromatic protons in the range of δ 7.5–8.2 ppm. The amine protons (NH₂) typically appear as a singlet at approximately δ 8.7. It is important to note that the exact chemical shifts for 1-Naphthalenamine, 2-nitro- may vary slightly.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems like aromatic compounds. The UV-Vis spectrum of 1-Naphthalenamine, 2-nitro- is available in the PubChem database. nih.gov A study on a related compound, 1-fluoro-2-nitronaphthalene (B1630027), shows a maximum absorption (λmax) in the range of 270–300 nm, which can be used to guide stability experiments. Another study involving the reaction of 1-naphthylamine (B1663977) showed an absorption maximum at 313 nm. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of 1-Naphthalenamine, 2-nitro- would show a molecular ion peak corresponding to its molecular weight of 188.18 g/mol . nih.gov Analysis of related nitronaphthalenes has shown characteristic fragmentation patterns, such as the loss of HCN (M-27), which is typical for aromatic amines. psu.edu Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly sensitive methods used for the detection and quantification of nitrated naphthylamines in various samples. ontosight.ai

Surface-Enhanced Raman Scattering (SERS)

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can detect trace amounts of analytes. While specific SERS studies on 1-Naphthalenamine, 2-nitro- are not widely documented, the technique has been successfully applied to other nitroaromatic compounds and related molecules. nicoletcz.cznih.gov The principle of SERS involves the enhancement of the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically silver or gold. mdpi.com This enhancement allows for the detection of compounds at very low concentrations. For instance, SERS has been used to study 1,1'-bi-2-naphthol (B31242) on silver colloids, providing insights into its orientation on the metal surface. researchgate.net The technique's ability to provide detailed structural information at trace levels makes it a promising tool for the analysis of 1-Naphthalenamine, 2-nitro-.

Chromatographic Techniques

Chromatographic methods are essential for separating components of a mixture and are often coupled with spectroscopic detectors for identification and quantification.

Gas chromatography (GC) is a common technique for the analysis of volatile and thermally stable compounds. For the analysis of nitronaphthalenes and their amine derivatives, GC is often employed. jst.go.jp The coupling of GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification. psu.edu To improve the volatility and chromatographic behavior of aromatic amines, derivatization is sometimes performed. researchgate.net

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is another widely used technique for the separation of aromatic amines. Cation-exchange chromatography has been successfully used for the simultaneous determination of a range of aromatic amines, including 1-naphthylamine. nih.gov The use of different detectors, such as UV-Vis or mass spectrometry (LC-MS), allows for sensitive and selective detection.

| Analytical Technique | Information Obtained | Key Findings for 1-Naphthalenamine, 2-nitro- and Related Compounds |

| Infrared (IR) Spectroscopy | Functional groups | Asymmetric and symmetric NO₂ stretching, N-H stretching of the amine group. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment of atoms | Aromatic and amine proton signals. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions | Absorption maxima in the UV region. nih.govresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight and structure | Molecular ion peak and characteristic fragmentation patterns. nih.govpsu.eduontosight.ai |

| Surface-Enhanced Raman Scattering (SERS) | Vibrational modes at trace levels | High sensitivity for detection of related nitroaromatic compounds. nicoletcz.cznih.govmdpi.comresearchgate.net |

| Gas Chromatography (GC) | Separation of volatile compounds | Effective for analyzing nitronaphthalenes and their derivatives. psu.edujst.go.jpresearchgate.net |

| Liquid Chromatography (LC) | Separation of non-volatile compounds | Cation-exchange chromatography for separating aromatic amines. nih.gov |

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the detection and quantification of 1-Naphthalenamine, 2-nitro-. ontosight.ai This method allows for the separation of semivolatile organic compounds from complex matrices. In the analysis of related naphthylamines, GC with a flame ionization detector (FID) has been utilized, though potential interferences from structurally similar compounds like 1-nitronaphthalene (B515781) must be considered. cdc.gov The resolution of closely eluting isomers, such as 1-naphthalenamine and 2-naphthalenamine, is a critical aspect of GC methods, demonstrating the technique's capability for isomer-specific analysis. gcms.cz

For the analysis of related compounds like N-phenyl-2-naphthylamine, specific GC-MS/MS methods have been developed. These methods often involve a splitless injection and a capillary column, such as one with a phenyl-arylene polymer stationary phase. nih.gov A typical temperature program might start at a lower temperature and ramp up to ensure the separation of various components. nih.gov

Table 1: Example GC-MS/MS Parameters for a Related Compound (N-phenyl-2-naphthylamine)

| Parameter | Value |

|---|---|

| Injection Mode | Splitless |

| Injector Temp. | 300 °C |

| Column | DB-5MS (30 m, 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium |

| Oven Program | 70 °C (3 min), then 10 °C/min to 120 °C (1 min), then 40 °C/min to 280 °C (0.5 min), then 40 °C/min to 320 °C (3 min) |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

Data sourced from a study on N-phenyl-2-naphthylamine, demonstrating a potential methodology applicable to similar structures. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry, especially tandem mass spectrometry (LC-MS/MS), provides high sensitivity and specificity for the analysis of 1-Naphthalenamine, 2-nitro-. ontosight.ai Advanced techniques like liquid chromatography quadrupole time-of-flight (LC-QTOF) mass spectrometry have been systematically optimized for the characterization and quantification of nitrated derivatives of similar compounds, such as N-phenyl-β-naphthylamine. researchgate.netosti.gov These methods are invaluable for non-targeted analysis in complex samples. researchgate.netosti.govnih.gov

The development of ultra-high-performance liquid chromatography (UHPLC)-MS/MS methods allows for the rapid separation of primary aromatic amines. researchgate.netub.edu For these analyses, atmospheric pressure chemical ionization (APCI) has often been found to provide better response and be less susceptible to matrix effects compared to electrospray ionization (ESI). researchgate.netub.edu

Table 2: LC-QTOF-MS Strategy for Nitro Derivatives

| Step | Description |

|---|---|

| Instrumentation Optimization | Step-by-step evaluation of parameters in Q0, Q1, and Q2 compartments to achieve optimal ion yields and high-resolution MS2 fragmentation spectra. researchgate.netosti.gov |

| Data Interpretation | Rationalization of fragmentation pathways and verification using theoretical masses to accurately identify nitro derivatives. researchgate.netosti.gov |

| Quantification | Establishment of limit of quantitation (LOQ), limit of detection (LOD), and calibration curves based on strict analytical guidelines. researchgate.netosti.gov |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple and effective method for the qualitative analysis and separation of nitronaphthylamine isomers. It has been successfully used in a preparative manner to isolate metabolites like 1- and 2-naphthylamine (B18577) from biological samples following exposure to nitronaphthalenes. psu.edu In such separations, a common mobile phase consists of a mixture of benzene (B151609) and 95% ethanol (B145695) (19:1), with visualization of the separated spots achieved under UV light. psu.edu

TLC is also a valuable tool for monitoring the progress of organic reactions and assessing the purity of a sample by comparing it to a known standard. tifr.res.in The separation principle relies on the differential adsorption of compounds to the stationary phase (e.g., silica (B1680970) gel) based on their polarity. tifr.res.in For instance, the separation of o- and p-nitroaniline, which are structural analogues, is readily achieved with TLC, indicating its utility for isomer separation of compounds like 1-Naphthalenamine, 2-nitro-. tifr.res.in

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of 1-Naphthalenamine, 2-nitro- and related compounds. A notable application involves the use of novel stationary phases, such as the metal-organic framework MIL-100(Fe), to achieve baseline separation of mixtures containing compounds like 2-nitroaniline (B44862) and 1-naphthylamine. nih.gov In this system, a mobile phase of methanol/water is used, and a stepwise elution can significantly shorten the analysis time. nih.gov

For the determination of related aromatic amines like 2-naphthylamine in biological samples such as urine, reversed-phase HPLC methods with fluorescence detection have been developed. nih.gov These methods can be highly sensitive, with low limits of detection, and offer relatively short run times using an isocratic elution with an acetonitrile-water mobile phase. nih.gov Furthermore, HPLC coupled with electrochemical detection has proven effective for analyzing various naphthalene (B1677914) amino derivatives. researchgate.net

Electrochemical Methods

Electrochemical techniques offer sensitive and selective alternatives for the determination of 1-Naphthalenamine, 2-nitro-. These methods are based on the electrochemical properties of the nitro and amino functional groups.

Amperometric Detection for Enzyme Immunoassays

While direct data on 1-Naphthalenamine, 2-nitro- in this application is limited, the closely related compound 2-Nitro-1-naphthol (B145949) has been employed as a substrate in an amperometric 3-electrode system. sigmaaldrich.comchemicalbook.com This system is used for the determination of alkaline phosphatase, a common enzyme label in electrochemical immunoassays. sigmaaldrich.comchemicalbook.com The principle involves the enzymatic conversion of the substrate into an electrochemically active product, which is then detected amperometrically. This suggests a potential application for 1-Naphthalenamine, 2-nitro- or its derivatives as substrates in similar immunoassay formats. Additionally, amperometric detection has been coupled with cation-exchange chromatography for the determination of a range of aromatic amines. nih.gov

Purity Assessment and Isomer Analysis

The assessment of purity and the analysis of isomers are critical for the proper characterization of 1-Naphthalenamine, 2-nitro-. Commercial suppliers often state a purity of 95% for this compound. sigmaaldrich.comchemsrc.com

Purity Assessment: Various chromatographic methods, including GC and HPLC, are primary tools for assessing the purity of 1-Naphthalenamine, 2-nitro-. By detecting and quantifying impurities, these techniques provide a clear profile of the sample's composition.

Isomer Analysis: The separation and identification of isomers are crucial, as different isomers can have distinct physical, chemical, and biological properties.

Chromatographic Methods: Both GC and HPLC are capable of separating isomers of naphthalenamine and related nitrated aromatics. gcms.cznih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry, particularly when combined with techniques like ion mobility (IM-MS), can be a powerful tool for separating and identifying isomers that may be difficult to resolve by chromatography alone. fit.edunih.gov

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with MS fragmentation analysis, has been used to determine the positional isomer distribution of related nitrated compounds. nih.gov Computational methods like Density Functional Theory (DFT) can also be used to predict and analyze the spectra of different isomers to aid in their identification. chemrxiv.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-Naphthalenamine, 2-nitro- |

| 1-Naphthylamine |

| 1-Nitronaphthalene |

| 2,4-dinitro-1-naphthalenamine |

| 2-Naphthalenamine |

| 2-Nitro-1-naphthol |

| 2-nitroaniline |

| Acetonitrile |

| Alkaline phosphatase |

| Benzene |

| Ethanol |

| Methanol |

| N-phenyl-2-naphthylamine |

| N-phenyl-β-naphthylamine |

| o-nitroaniline |

Melting Point Determination

The melting point is a crucial physical constant used for the identification of a solid substance and as an indicator of its purity. A sharp melting point, observed over a narrow temperature range, typically signifies a high degree of purity. For 1-Naphthalenamine, 2-nitro-, the reported melting point is consistently in the range of 143-144 °C. This value is a key characteristic used in its identification. For instance, some sources specify a melting point of 143 °C, with ethanol noted as a potential solvent for recrystallization. nist.gov Other chemical suppliers and databases list the melting point as 144 °C. lookchem.comresearchgate.net It is important to distinguish this from its isomer, 1-nitro-2-naphthylamine, which has a different reported melting point of approximately 126-127 °C. lookchem.com

Table 1: Reported Melting Points for 1-Naphthalenamine, 2-nitro-

| Reported Melting Point (°C) | Reference |

| 143 | nist.gov |

| 144 | lookchem.comresearchgate.net |

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) within a chemical compound. This analysis is fundamental to verifying the empirical and molecular formula of a newly synthesized or purified compound.

**Table 2: Theoretical Elemental Composition of 1-Naphthalenamine, 2-nitro- (C₁₀H₈N₂O₂) **

| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Compound | Mass in Compound (g) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 63.83 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.29 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.89 |

| Oxygen | O | 16.00 | 2 | 32.00 | 17.00 |

| Total | 188.184 | 100.00 |

Environmental Fate, Degradation, and Bioremediation

Environmental Occurrence and Distribution

"1-Naphthalenamine, 2-nitro-" can enter the environment through various channels, primarily linked to industrial activities and combustion processes. Its distribution is influenced by its chemical properties and the nature of the release source.

While direct evidence for the presence of "1-Naphthalenamine, 2-nitro-" in pyrolysis fumes is not extensively documented, the formation of related nitroaromatic compounds and aminonaphthalenes during incomplete combustion is a known phenomenon. For instance, 2-nitronaphthalene (B181648) has been detected in the particulate emissions from diesel engines. who.int Pyrolysis of nitrogen-containing organic matter can lead to the formation of various aromatic amines and their nitro derivatives. who.int Given that industrial processes often involve high temperatures and the presence of nitrogenous compounds, it is plausible that "1-Naphthalenamine, 2-nitro-" could be a component of pyrolysis fumes and other combustion products, although specific data remains limited.

"1-Naphthalenamine, 2-nitro-" may be present as an impurity in commercial chemical products. For example, the related compound 2-naphthylamine (B18577) has been found as a contaminant in commercially produced 1-naphthylamine (B1663977) and in certain rubber antioxidants. who.int The synthesis of nitronaphthalenes and their derivatives can result in a mixture of isomers and other byproducts. Therefore, "1-Naphthalenamine, 2-nitro-" could potentially be found as a contaminant in industrial-grade chemicals where nitration of 1-naphthylamine or amination of nitronaphthalenes is a part of the manufacturing process.

Environmental Transformation Pathways

Once released into the environment, "1-Naphthalenamine, 2-nitro-" is subject to various transformation processes that determine its ultimate fate and persistence. These pathways include photochemical reactions and microbial degradation.

The microbial degradation of nitroaromatic compounds is a significant pathway for their removal from the environment. Several bacterial strains have been identified that can degrade related compounds like 1-nitronaphthalene (B515781) and other nitroanilines. nih.govnih.gov These microorganisms often employ specialized enzymatic systems to break down the aromatic ring and reduce the nitro group.

The initial steps in the degradation of nitronaphthalenes can be initiated by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, leading to the formation of dihydroxynaphthalene. nih.gov This is a common strategy in the aerobic degradation of polycyclic aromatic hydrocarbons. frontiersin.org Subsequently, the ring is cleaved, and the resulting intermediates are funneled into central metabolic pathways.

Another critical step is the reduction of the nitro group, which is often catalyzed by nitroreductases. nih.gov This can lead to the formation of the corresponding amine. The metabolic conversion of 1- and 2-nitronaphthalene to 1- and 2-naphthylamine has been observed in rats, indicating that such reductive pathways are biologically feasible. nih.govresearchgate.net

Bacterial genera such as Pseudomonas and Sphingobium have been shown to be particularly adept at degrading nitroaromatic compounds. For instance, Sphingobium sp. strain JS3065 can utilize 1-nitronaphthalene as its sole source of carbon, nitrogen, and energy. nih.gov The degradation pathway in this strain involves an initial dioxygenase attack. Similarly, various Pseudomonas species have been shown to degrade naphthalene (B1677914) and its derivatives. frontiersin.orgcetjournal.itsmujo.idnih.gov

Table 1: Potential Microbial Degradation Pathways for 1-Naphthalenamine, 2-nitro-

| Step | Reaction | Enzyme Family | Potential Intermediate Metabolites | Key Microbial Genera |

| Initial Attack | Dioxygenation of the aromatic ring | Naphthalene Dioxygenase | Dihydroxynitronaphthylamine | Sphingobium, Pseudomonas |

| Nitro Group Reduction | Reduction of the nitro group to an amino group | Nitroreductase | Diaminonaphthalene | Pseudomonas, various anaerobic bacteria |

| Ring Cleavage | Cleavage of the dihydroxylated aromatic ring | Dioxygenase | - | Pseudomonas, Sphingobium |

| Further Metabolism | Degradation of ring cleavage products | Various | Central metabolic intermediates | Various |

Bioremediation Strategies

Bioremediation offers a promising and environmentally friendly approach for the cleanup of sites contaminated with "1-Naphthalenamine, 2-nitro-" and other nitroaromatic compounds. nih.gov This strategy harnesses the metabolic capabilities of microorganisms to degrade these pollutants into less harmful substances.

Effective bioremediation strategies often involve the use of specialized microbial strains or consortia that have been isolated from contaminated environments and have demonstrated the ability to degrade the target compounds. The application of bacteria from genera like Pseudomonas and Sphingobium would be a logical starting point for the bioremediation of "1-Naphthalenamine, 2-nitro-". nih.govfrontiersin.org

The efficiency of bioremediation can be enhanced by optimizing environmental conditions such as pH, temperature, and the availability of nutrients and electron acceptors. For some recalcitrant compounds, the addition of a more easily degradable co-substrate can stimulate microbial activity and promote the degradation of the target pollutant.

Furthermore, genetic engineering techniques hold the potential to develop microbial strains with enhanced degradative capabilities. This could involve modifying existing metabolic pathways or introducing novel genes that encode for more efficient degradative enzymes. Understanding the genetic basis of the degradation pathways, as has been done for 1-nitronaphthalene, is a crucial step in developing such engineered strains. nih.gov Both in-situ and ex-situ bioremediation techniques can be considered, depending on the specific characteristics of the contaminated site.

Microbial Degradation of Aromatic Amines and Nitroaromatics

Nitroaromatic compounds, including 1-Naphthalenamine, 2-nitro-, are generally resistant to breakdown due to the electron-withdrawing nature of the nitro group and the stability of the aromatic ring. nih.gov Their entry into the environment is almost exclusively from anthropogenic activities, such as their use in the manufacturing of dyes, pesticides, and explosives. nih.gov Nevertheless, microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of carbon, nitrogen, and energy. nih.gov

Microbial degradation can proceed through two primary routes: aerobic and anaerobic pathways. slideshare.netresearchgate.net